![molecular formula C20H19N5O3S B2710624 N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1207060-46-5](/img/structure/B2710624.png)
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have focused on the synthesis and structural characterization of compounds related to N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide. For instance, the synthesis, crystal structure, and biological activities of related compounds have been explored, demonstrating the intricate molecular arrangements and potential for various interactions, including hydrogen bonding and π-π interactions, which could influence their biological activity (Hu Jingqian et al., 2016). This research underlines the importance of structural analysis in understanding the properties of such compounds.
Biological Activity
Compounds structurally similar to the query compound have been assessed for their biological activities. For example, derivatives have been synthesized with varying degrees of anti-inflammatory activity, highlighting the potential therapeutic applications of these compounds in treating inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013). Additionally, antimicrobial properties have been investigated, with some compounds showing significant activity against various pathogens, suggesting their potential use as antimicrobial agents (A. Hamed et al., 2020).
Antioxidant Properties
The antioxidant activities of related compounds have been another area of interest. The study of novel coordination complexes constructed from pyrazole-acetamide derivatives has shown significant antioxidant activity, indicating the potential of these compounds in oxidative stress-related applications (K. Chkirate et al., 2019). This research suggests that structural modifications to the base compound can enhance its antioxidant properties, providing a basis for the development of new antioxidant agents.
Material Science Applications
Beyond biological activities, the pyrolysis of related compounds has led to the identification of new materials with potential applications in material science. For instance, the pyrolysis of N-acetylglucosamine has yielded acetamidofurans and acetamidopyrones, which are considered unique indicators for the presence of chitin in biological or geochemical samples (R. Franich et al., 1984). This demonstrates the diverse applications of compounds related to the query compound, extending beyond biological activity to include material science.
properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-12(2)14-11-19(27)23-20(21-14)25-17(10-15(24-25)16-6-3-7-28-16)22-18(26)9-13-5-4-8-29-13/h3-8,10-12H,9H2,1-2H3,(H,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKZEBQNZWIZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide |
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